3-Oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylic acid
Overview
Description
3-Oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylic acid is a heterocyclic compound that belongs to the pyrido[2,3-b]pyrazine family. This compound is known for its unique structural properties and potential applications in various fields, including chemistry, biology, and materials science. The compound’s structure consists of a pyrido[2,3-b]pyrazine core with a carboxylic acid group at the 2-position and a 3,4-dihydro-3-oxo moiety.
Mechanism of Action
- The primary targets of Pyrido[2,3-b]pyrazine-2-carboxylic acid are not explicitly mentioned in the literature. However, heterocyclic compounds with a pyrido[2,3-b]pyrazine core have been studied for various biological applications, including selective inhibition of PI3K isozymes and treatment of myocardial infarction .
Target of Action
Environmental context and pharmacokinetic properties play essential roles in its overall effectiveness . 🌟
Biochemical Analysis
Biochemical Properties
Pyrido[2,3-b]pyrazine-2-carboxylic acid, 3,4-dihydro-3-oxo- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been utilized in electrochemical DNA sensing, where it interacts with DNA molecules to detect specific analytes . Additionally, this compound exhibits antioxidant and antiurease activities, indicating its potential role in inhibiting oxidative stress and urease enzyme activity
Cellular Effects
Pyrido[2,3-b]pyrazine-2-carboxylic acid, 3,4-dihydro-3-oxo- has been shown to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its antioxidant properties can protect cells from oxidative damage, thereby maintaining cellular integrity . Furthermore, its interaction with DNA suggests a potential role in regulating gene expression and cellular responses to environmental stimuli . These effects underscore the compound’s significance in cellular biology and its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of Pyrido[2,3-b]pyrazine-2-carboxylic acid, 3,4-dihydro-3-oxo- involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its antiurease activity suggests that it can inhibit the urease enzyme, thereby preventing the hydrolysis of urea into ammonia and carbon dioxide . Additionally, its interaction with DNA in electrochemical sensing indicates a potential mechanism for detecting and quantifying DNA molecules
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pyrido[2,3-b]pyrazine-2-carboxylic acid, 3,4-dihydro-3-oxo- can change over time. Studies have shown that this compound exhibits stability under certain conditions, allowing for prolonged experimental use . Its degradation over time can impact its efficacy and reliability in long-term studies . Understanding these temporal effects is crucial for optimizing experimental protocols and ensuring accurate results in biochemical research.
Dosage Effects in Animal Models
The effects of Pyrido[2,3-b]pyrazine-2-carboxylic acid, 3,4-dihydro-3-oxo- vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant and antiurease activities . At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in preclinical studies . These findings emphasize the need for careful dosage considerations when evaluating the compound’s therapeutic potential.
Metabolic Pathways
Pyrido[2,3-b]pyrazine-2-carboxylic acid, 3,4-dihydro-3-oxo- is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, its role in inhibiting urease activity suggests an impact on nitrogen metabolism . Additionally, its antioxidant properties may affect redox balance and oxidative stress pathways
Transport and Distribution
The transport and distribution of Pyrido[2,3-b]pyrazine-2-carboxylic acid, 3,4-dihydro-3-oxo- within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins, influencing its localization and accumulation . Understanding these transport mechanisms is essential for optimizing its delivery and efficacy in therapeutic applications.
Subcellular Localization
Pyrido[2,3-b]pyrazine-2-carboxylic acid, 3,4-dihydro-3-oxo- exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s mode of action and optimizing its use in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[2,3-b]pyrazine-2-carboxylic acid, 3,4-dihydro-3-oxo- can be achieved through multicomponent reactions involving the condensation of appropriate starting materials. One common method involves the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic conditions to form the pyrido[2,3-b]pyrazine core. The carboxylic acid group can be introduced through subsequent oxidation reactions .
Industrial Production Methods
Industrial production of pyrido[2,3-b]pyrazine-2-carboxylic acid, 3,4-dihydro-3-oxo- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrido[2,3-b]pyrazine derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents .
Scientific Research Applications
3-Oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrido[3,4-b]pyrazine: Another member of the pyrido[2,3-b]pyrazine family with similar structural features.
Quinoxaline: A related heterocyclic compound with a different nitrogen arrangement in the ring system.
Uniqueness
3-Oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both carboxylic acid and oxo groups.
Properties
IUPAC Name |
3-oxo-4H-pyrido[2,3-b]pyrazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-7-5(8(13)14)10-4-2-1-3-9-6(4)11-7/h1-3H,(H,13,14)(H,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDMSGUWTREZFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)C(=N2)C(=O)O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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